1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2H-tetrazol-5-yl)urea
Overview
Description
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2H-tetrazol-5-yl)urea is a compound that features both indole and tetrazole moieties. Indole is a significant heterocyclic system found in many natural products and drugs, while tetrazole is known for its stability and bioisosteric properties. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2H-tetrazol-5-yl)urea typically involves multiple steps:
Synthesis of the Indole Derivative: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile in the presence of a catalyst such as zinc chloride.
Coupling of Indole and Tetrazole: The final step involves coupling the indole derivative with the tetrazole derivative using a coupling reagent such as carbodiimide to form the urea linkage.
Chemical Reactions Analysis
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2H-tetrazol-5-yl)urea can undergo various chemical reactions:
Scientific Research Applications
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2H-tetrazol-5-yl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2H-tetrazol-5-yl)urea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2H-tetrazol-5-yl)urea can be compared with other indole and tetrazole derivatives:
Properties
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2H-tetrazol-5-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O/c1-8-9(10-4-2-3-5-11(10)15-8)6-7-14-13(21)16-12-17-19-20-18-12/h2-5,15H,6-7H2,1H3,(H3,14,16,17,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTQAZOLOSBIOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)NC3=NNN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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